![molecular formula C12H20ClN5O B6634089 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol
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Overview
Description
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol, also known as ACP-105, is a non-steroidal, orally active and selective androgen receptor modulator (SARM). It has been developed for the treatment of muscle wasting and osteoporosis. ACP-105 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol selectively binds to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It has been shown to be more selective than traditional androgenic steroids, which can cause unwanted side effects such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol has been shown to increase lean body mass and bone mineral density in preclinical studies. It has also been shown to decrease fat mass and improve insulin sensitivity. 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol has not been shown to have any significant adverse effects on the liver or kidneys.
Advantages and Limitations for Lab Experiments
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol has several advantages over traditional androgenic steroids in laboratory experiments. It is more selective, which reduces the risk of unwanted side effects. It is also orally active, which makes it easier to administer. However, 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol is still in the early stages of development and its long-term safety and efficacy have not yet been established.
Future Directions
There are several potential future directions for 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol research. One direction is the development of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol as a treatment for muscle wasting and osteoporosis. Another direction is the investigation of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol as a male contraceptive. Additionally, further research is needed to establish the long-term safety and efficacy of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol.
Synthesis Methods
The synthesis of 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol involves the reaction of 6-amino-5-chloropyrimidine-4-carbaldehyde with piperazine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 2-methyl-2-propanol to yield 1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol.
Scientific Research Applications
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol has been extensively studied for its potential use in the treatment of muscle wasting and osteoporosis. It has also been investigated for its ability to improve bone density and strength, as well as its potential as a male contraceptive.
properties
IUPAC Name |
1-[4-(6-amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5O/c1-12(2,19)7-17-3-5-18(6-4-17)11-9(13)10(14)15-8-16-11/h8,19H,3-7H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFPSGMHSXMCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=NC=NC(=C2Cl)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol |
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